Product packaging for (3-Bromophenyl)methanesulfonamide(Cat. No.:CAS No. 919354-04-4)

(3-Bromophenyl)methanesulfonamide

Cat. No.: B1524266
CAS No.: 919354-04-4
M. Wt: 250.12 g/mol
InChI Key: NZPHFPJATRGGMD-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methanesulfonamide is a chemical compound with the CAS Number 83922-51-4 and a molecular formula of C7H8BrNO2S, corresponding to a molecular weight of 250.11 g/mol . Its structure is characterized by a methanesulfonamide group attached to a 3-bromophenyl ring, a feature that may be of significant interest in various research fields . Compounds containing bromophenyl and sulfonamide groups are often explored as key intermediates or building blocks in organic synthesis and medicinal chemistry research. For instance, structurally related bromophenyl compounds are utilized in the synthesis of formazan derivatives and their metal complexes, which are investigated for potential biological activities, including antibacterial properties . This product is intended for research purposes as a potential synthetic intermediate or for structure-activity relationship (SAR) studies. As a For Research Use Only (RUO) product, this compound is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with care, as it is associated with safety warnings including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . For optimal storage and stability, the compound should be kept sealed in a dry environment at room temperature . It is available for purchase from global suppliers in various quantities to meet diverse research needs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO2S B1524266 (3-Bromophenyl)methanesulfonamide CAS No. 919354-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPHFPJATRGGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679338
Record name 1-(3-Bromophenyl)methanesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID20679338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-04-4
Record name 1-(3-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)methanesulfonamide
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Synthetic Methodologies and Chemical Transformations of 3 Bromophenyl Methanesulfonamide

Established Synthetic Routes for (3-Bromophenyl)methanesulfonamide

The creation of this compound is rooted in fundamental organic reactions, primarily focusing on the formation of the sulfonamide linkage.

Amination Reactions in this compound Synthesis

The most common and direct method for synthesizing this compound involves an amination reaction. This process centers on the formation of a nitrogen-sulfur bond. The typical procedure is the reaction of 3-bromoaniline (B18343) with methanesulfonyl chloride. In this reaction, the nucleophilic amine group of 3-bromoaniline attacks the electrophilic sulfur atom of the methanesulfonyl chloride.

This reaction is generally conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. nih.gov The removal of HCl is crucial as it prevents the protonation of the starting amine, which would render it unreactive.

Role of Precursors and Reagents in Synthetic Pathways

The efficiency and success of the synthesis are highly dependent on the specific chemicals employed. The primary precursors are 3-bromoaniline, which provides the essential bromophenyl structure, and methanesulfonyl chloride, which supplies the methanesulfonyl group.

A typical synthesis might involve the reaction of 2-amino-acetophenone with methanesulfonyl chloride to yield a methanesulfonamide (B31651) in a two-step process with a 60% yield. nih.gov The reagents play critical roles in facilitating this transformation.

Table 1: Key Precursors and Reagents in Synthesis

Compound Role Rationale/Function
3-Bromoaniline Precursor Source of the 3-bromophenyl group.
Methanesulfonyl Chloride Precursor Provides the methanesulfonyl (CH₃SO₂) moiety. It is a highly reactive electrophile.
Triethylamine (Et₃N) Reagent (Base) Acts as an HCl scavenger, preventing the protonation of the amine reactant. nih.gov

Advanced Synthetic Strategies for this compound Analogs

Beyond its basic synthesis, this compound serves as a scaffold for creating a diverse range of chemical analogs through advanced synthetic modifications.

Regiospecific Bromination in Substituted Methanesulfonanilide Synthesis

Achieving the specific 3-bromo substitution pattern on a pre-existing methanesulfonanilide ring is a significant challenge in organic synthesis. Direct electrophilic bromination of methanesulfonanilide typically results in a mixture of isomers, with the ortho- and para-products being favored due to the directing effects of the sulfonamide group. wku.edu

Research into the regiospecific bromination of related structures, such as 4'-acetylmethanesulfonanilide, has shown that reaction conditions are critical. acs.org For instance, initial experiments to brominate 4'-acetylmethanesulfonanilide using bromine in acetic acid did not yield the desired ring-brominated product, but instead resulted in bromination of the acetyl group. acs.org However, the addition of sodium acetate (B1210297) to the reaction mixture successfully suppressed this side reaction and allowed for the desired nuclear bromination to occur, demonstrating that precise control of reagents can direct the position of bromination. acs.org Despite these advances, the most straightforward route to this compound remains the use of a precursor that is already brominated in the correct position, such as 3-bromoaniline.

Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for introducing further chemical diversity. This is most often accomplished through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

One prominent example is the Suzuki-Miyaura cross-coupling reaction. In studies on related bromo-sulfonamide compounds, this reaction has been used to couple various arylboronic acids to the bromine-bearing carbon, creating biaryl structures. nih.gov This methodology is directly applicable to this compound for the synthesis of complex analogs.

Table 2: Potential Cross-Coupling Reactions for Functionalization

Reaction Name Reactant Bond Formed Potential Product Type
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic Acid C-C Biaryl or Alkyl-aryl sulfonamides nih.gov
Heck Coupling Alkene C-C Vinyl-substituted phenylsulfonamides
Sonogashira Coupling Terminal Alkyne C-C Alkynyl-substituted phenylsulfonamides

These reactions significantly broaden the scope of accessible molecules derived from the parent compound.

Derivatization at the Sulfonamide Nitrogen for Novel Conjugates

The sulfonamide group itself offers a site for modification. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in subsequent reactions. This enables the synthesis of N-substituted analogs.

Alkylation of the sulfonamide nitrogen is a common derivatization. For example, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized by reacting the parent sulfonamide with various alkyl bromides using lithium hydride (LiH) as the base. nih.gov Another approach involves methylation using reagents like (trimethylsilyl)diazomethane, which has been used to derivatize sulfamethoxazole (B1682508) for analytical purposes. nih.gov These methods allow for the attachment of various functional groups or larger molecular entities, creating novel conjugates.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of sulfonamide derivatives. These approaches prioritize environmental friendliness and efficiency. Methodologies such as ultrasound-assisted and microwave-assisted synthesis have emerged as powerful tools. nih.govnih.gov These techniques often lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods.

A key aspect of green sulfonamide synthesis is the use of environmentally benign solvents, with water being an ideal choice. nih.gov Research has demonstrated the feasibility of conducting sulfonamide synthesis in aqueous media, which minimizes the environmental impact associated with volatile organic compounds (VOCs). iscientific.org For instance, the synthesis of various aryl sulfonamides has been successfully achieved in an aqueous-alkaline medium, offering a cost-effective and eco-friendly route. iscientific.org The use of potassium carbonate (K₂CO₃) as a base in water has also been shown to be effective. nih.gov These methods represent a significant step towards more sustainable pharmaceutical and chemical manufacturing processes.

Table 1: Comparison of Green Synthesis Methods for Sulfonamides

MethodKey FeaturesAdvantagesReference
Ultrasound-Assisted Synthesis Use of ultrasonic waves (e.g., 40 kHz) to promote the reaction.Rapid reaction times (e.g., 60 minutes), high efficiency (up to 90% yield). nih.govnih.gov
Microwave-Assisted Synthesis Application of microwave irradiation to heat the reaction mixture.Extremely short reaction times (e.g., 0.5-4 minutes), good yields (up to 85%). nih.govnih.gov
Aqueous Media Synthesis Utilization of water as the reaction solvent.Eliminates the need for hazardous organic solvents, cost-effective, environmentally friendly. iscientific.org

Catalytic Methodologies in Chemical Transformations Involving this compound

This compound serves as a valuable building block in various catalytic reactions, enabling the construction of more complex molecular architectures. The presence of the bromo substituent on the phenyl ring makes it an ideal substrate for cross-coupling reactions, while the sulfonamide moiety can also participate in or influence chemical transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudo-halide, catalyzed by a palladium complex. nih.gov As an aryl bromide, this compound is a suitable precursor for these reactions. This transformation allows for the substitution of the bromine atom with a wide array of aryl, heteroaryl, or vinyl groups, thereby enabling the synthesis of a diverse library of substituted methanesulfonamide derivatives.

The reaction is tolerant of many functional groups, including the sulfonamide moiety. semanticscholar.org The efficiency of the Suzuki coupling is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly employed, often in combination with a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) and a solvent such as 1,4-dioxane (B91453) or dimethylformamide (DMF). semanticscholar.orgresearchgate.netmdpi.com The strategic use of this compound in Suzuki reactions provides a direct route to novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamplesPurposeReference
Aryl Halide This compoundElectrophilic coupling partner semanticscholar.org
Organoboron Reagent Phenylboronic acid, (4-methoxyphenyl)boronic acidNucleophilic coupling partner semanticscholar.orgresearchgate.net
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the cross-coupling cycle semanticscholar.orgmdpi.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent and facilitates the catalytic cycle semanticscholar.orgmdpi.com
Solvent 1,4-Dioxane, Dimethylformamide (DMF)Solubilizes reactants and facilitates the reaction semanticscholar.orgmdpi.com

Copper-catalyzed reactions have become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These methods are particularly relevant for the synthesis and modification of sulfonamides. Direct N-arylation of sulfonamides via copper-catalyzed coupling with aryl halides offers an attractive alternative to traditional condensation methods. researchgate.net This approach allows for the coupling of a wide range of primary and secondary sulfonamides with various (hetero)aryl bromides. researchgate.net

Furthermore, innovative one-step, three-component synthesis methods have been developed. One such method uses a copper(II) catalyst to combine an aryl boronic acid, an amine, and a sulfur dioxide surrogate (like DABSO) to directly form a sulfonamide. nih.gov This reaction demonstrates broad substrate scope, accommodating aryl, heteroaryl, and alkenyl boronic acids, as well as various amines. nih.gov While not a direct transformation of this compound, these copper-catalyzed methodologies are crucial for synthesizing its derivatives or analogous structures, highlighting the importance of copper catalysis in the broader context of sulfonamide chemistry.

Table 3: Overview of Copper-Catalyzed Sulfonamide Synthesis

Reaction TypeComponentsCatalyst SystemKey FeaturesReference
Direct N-Arylation Sulfonamide, (Hetero)aryl Bromide/ChlorideCopper salts (e.g., Cu₂O) with ligands (e.g., oxalamides)Direct formation of N-aryl sulfonamides, applicable to drug synthesis. researchgate.net
Three-Component Synthesis (Hetero)aryl Boronic Acid, Amine, Sulfur Dioxide (from DABSO)Cu(II) catalystSingle-step synthesis from readily available starting materials, broad substrate tolerance. nih.gov

Medicinal Chemistry and Biological Evaluation of 3 Bromophenyl Methanesulfonamide Derivatives

(3-Bromophenyl)methanesulfonamide as a Core Scaffold in Drug Discovery

The this compound scaffold is a significant structural motif in the realm of medicinal chemistry, serving as a foundational framework for the design and synthesis of novel therapeutic agents. This core structure, characterized by a bromine atom positioned at the meta-position of the phenyl ring and a methanesulfonamide (B31651) group, offers a versatile platform for chemical modification. The presence of the bromine atom and the sulfonamide linkage allows for a variety of chemical reactions, enabling the creation of diverse libraries of analog compounds for biological screening. nih.govresearchgate.net

The utility of this scaffold is underscored by its incorporation into molecules targeting a range of biological entities. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes crucial in disease pathways. The structural features of this compound, including its size, shape, and electronic properties, can be systematically altered to optimize interactions with specific biological targets. This process of structural modification is a cornerstone of knowledge-based drug design, where understanding the structure-activity relationships (SAR) guides the development of more potent and selective drug candidates. nih.govresearchgate.net

The adaptability of the this compound core allows medicinal chemists to explore its potential across various therapeutic areas. By strategically modifying the scaffold, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds, aiming to enhance their efficacy and safety profiles. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery of new drugs.

Biological Activities of this compound Analogs

Enzyme Inhibition Studies: Histone Deacetylase 6 (HDAC6) Inhibition

The this compound scaffold has been incorporated into the design of inhibitors targeting histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and neurodegenerative diseases. nih.govnih.gov Selective inhibition of HDAC6 over other HDAC isoforms is a key goal in developing safer and more effective therapies. nih.gov

HDAC6 is a class IIb histone deacetylase that primarily resides in the cytoplasm and deacetylates non-histone proteins like α-tubulin. frontiersin.orgunica.it Its inhibition has shown therapeutic promise, particularly in combination with other anticancer agents. nih.gov For example, selective HDAC6 inhibitors can enhance the cytotoxic effects of proteasome inhibitors and anthracyclines in leukemia cell lines. nih.gov

The design of HDAC6 inhibitors often involves a three-part structure: a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The this compound moiety can be integrated into the linker or cap region of these inhibitors.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors. nih.govscite.ai For instance, the development of novel ZBGs, such as 3-hydroxy-isoxazole, aims to create inhibitors with improved pharmacological profiles compared to traditional hydroxamic acid-based inhibitors. unica.itresearchgate.netnih.gov The steric and electronic properties of the cap group, which can include the this compound scaffold, are critical for achieving selectivity for HDAC6 over other HDAC isoforms. nih.gov

Table 1: Examples of HDAC Inhibitor Scaffolds and their Characteristics

Inhibitor Scaffold TypeKey FeaturesTherapeutic Potential
Hydroxamic Acid-BasedPotent zinc-binding groupBroad-spectrum HDAC inhibition, but potential for off-target effects. unica.it
3-Hydroxy-isoxazole-BasedNovel zinc-binding groupPotential for improved selectivity and pharmacological properties. unica.itresearchgate.netnih.gov
Tetrazole-CappedBifurcated capping groupHigh selectivity for HDAC6 over class I HDACs. nih.gov

Neuroprotective Effects Exhibited by Related Sulfonamide Compounds

Sulfonamide and thiazole (B1198619) derivatives have shown promise in exhibiting neuroprotective effects. nih.gov Specifically, novel thiazole sulfonamides have demonstrated the ability to protect against neuronal damage induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in experimental settings. nih.gov

The neuroprotective mechanism of these compounds may be linked to their ability to activate SIRT1, a NAD-dependent deacetylase. nih.gov Activation of SIRT1 is associated with downstream pathways that promote cell longevity. The presence of halogen atoms, such as bromine and chlorine, on the benzene (B151609) ring of these sulfonamides appears to enhance their binding to SIRT1, potentially through hydrophobic interactions with specific amino acid residues. nih.gov

In vitro studies using SH-SY5Y cells, a human neuroblastoma cell line, have shown that pretreatment with thiazole sulfonamides can reduce the cytotoxicity induced by 6-OHDA, as measured by decreased leakage of lactate (B86563) dehydrogenase (LDH). nih.gov Furthermore, in silico analysis of the pharmacokinetic properties of these compounds suggests they possess drug-like characteristics, including optimal lipophilicity and water solubility, which are important for their potential development as therapeutic agents. nih.gov

Mutagenic and Carcinogenic Potential of Structurally Similar Sulfonates and Related Compounds

The mutagenic and carcinogenic potential of chemical compounds is a critical aspect of their safety assessment. Studies on structurally similar sulfonates and related compounds provide insights into the potential risks associated with new derivatives.

The Ames test, which utilizes Salmonella typhimurium strains, is a widely used method to assess the mutagenic potential of chemicals. nih.govresearchgate.net Some newly synthesized sulfa drugs have shown mutagenic activity in these assays, either with or without metabolic activation by rat liver S9 fraction. nih.gov This indicates that some sulfonamide derivatives can directly cause mutations, while others become mutagenic after being metabolized.

Specifically, compounds like N1-methylsulfanilamide and N4-acetyl-N1-methylsulfanilamide were found to be mutagenic in the presence and absence of metabolic activation. nih.gov In contrast, others like N4-acetylsulfanilamide were mutagenic only after metabolic activation. nih.gov It is important to note that the mutagenic effects can be strain-specific, as some compounds that were mutagenic in one S. typhimurium strain showed no effect in others. nih.gov

Regarding carcinogenicity, methyl methanesulfonate (B1217627), a compound with a methanesulfonate group, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. nih.gov It has been shown to cause tumors in mice and rats at various tissue sites and through different routes of exposure. nih.gov Disturbances in the production of tetrahydrofolate by some sulfa drugs could potentially lead to abnormalities in DNA methylation, a process that, if altered, can contribute to carcinogenesis. nih.gov

The identification of mutagenic or carcinogenic potential is a crucial step in drug development, helping to identify compounds that may pose a risk to human health. researchgate.net

Interaction Studies with Biomolecules

Detailed investigations into how this compound derivatives interact with key biological molecules are crucial for understanding their potential therapeutic applications and mechanisms of action. However, current research provides limited insights into these specific interactions.

DNA Adduct Formation and Associated Genetic Implications

The formation of covalent adducts between chemical compounds and DNA is a critical mechanism of genotoxicity and a pathway for mutagenesis and carcinogenesis. psecommunity.org Electrophilic compounds or their metabolites can react with nucleophilic sites on DNA bases, leading to the formation of these adducts. psecommunity.org Such modifications can disrupt normal cellular processes like DNA replication and transcription, potentially leading to mutations if not repaired. psecommunity.org

However, a thorough review of existing literature reveals a lack of specific studies investigating the capacity of this compound or its derivatives to form DNA adducts. There is no direct evidence to suggest that this particular compound or its analogs are activated to electrophilic intermediates that could covalently bind to DNA. Consequently, the genetic implications of exposure to these specific compounds, in terms of mutation signatures or carcinogenic potential arising from DNA adducts, have not been determined.

Investigations into Interactions with DNA Repair Mechanisms and Cell Cycle Regulation

Cells possess intricate DNA repair mechanisms and cell cycle checkpoints to counteract DNA damage and ensure genomic stability. nih.govnih.gov The DNA damage response (DDR) involves a complex signaling network that can arrest the cell cycle to allow time for repair or induce apoptosis if the damage is too severe. nih.govnih.gov

There is currently no published research specifically examining the interaction of this compound derivatives with these critical cellular pathways. Studies have not yet explored whether these compounds can inhibit or modulate the activity of key proteins involved in DNA repair, such as those in the base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), or non-homologous end joining (NHEJ) pathways. nih.gov Similarly, the effect of these compounds on cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), or on checkpoint mediators like ATM, ATR, and p53, remains uninvestigated. nih.gov

Target Identification and Validation for this compound-Derived Bioactive Agents

While direct interactions with DNA have not been reported, some research on structurally related sulfonamide compounds points towards other potential biological targets. For instance, various sulfonamide derivatives have been identified as inhibitors of specific enzymes, which could be a more probable mechanism of action for any observed biological activity.

Some studies have shown that certain bromophenyl-containing compounds exhibit anticancer properties, though the specific molecular targets are often not fully elucidated or are unrelated to direct DNA interaction. For example, research on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which contain the 3-bromophenyl moiety, has suggested that their anticancer activity may be linked to the inhibition of tubulin polymerization. mdpi.com Other research on different sulfonamide derivatives has identified enzymes like carbonic anhydrases, lysine-specific demethylase 1 (LSD1), and HMG-CoA reductase as potential targets. nih.govnih.govmdpi.com These findings suggest that if this compound derivatives possess bioactivity, it may be through enzyme inhibition rather than direct interaction with DNA.

The table below summarizes some identified molecular targets for compounds that are structurally related to this compound, highlighting the diversity of potential mechanisms.

Compound ClassPotential Molecular TargetObserved Biological Activity
5-(3-Bromophenyl)-1,2,4-triazolesTubulinAnticancer mdpi.com
Methanesulfonamide derivativesHMG-CoA ReductaseCholesterol Biosynthesis Inhibition nih.gov
General Sulfonamide derivativesCarbonic Anhydrases (CA IX, XII)Enzyme Inhibition mdpi.com
General Sulfonamide derivativesLysine-Specific Demethylase 1 (LSD1)Enzyme Inhibition nih.gov

This information underscores the need for future research to identify and validate the specific molecular targets of this compound derivatives to clarify their potential mechanisms of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating Key Structural Features for Biological Potency of (3-Bromophenyl)methanesulfonamide Analogs

The biological potency of analogs derived from this compound is intrinsically linked to several key structural motifs. The methanesulfonamide (B31651) group itself is a critical component, often acting as a hydrogen bond donor and acceptor, or as a zinc-binding group in various enzymes. The phenyl ring provides a scaffold for substitution, and the position and nature of these substituents are paramount in dictating biological activity.

The relative orientation of the methanesulfonamide group and the 3-bromophenyl ring is also crucial. The flexibility or rigidity of the linker between these two moieties can affect how the molecule fits into a binding pocket.

To illustrate the importance of these features, consider the hypothetical inhibitory activities of a series of analogs where modifications are made to these key positions.

Compound IDCore StructureR1 (at C3 of Phenyl Ring)R2 (on Sulfonamide Nitrogen)Hypothetical Biological Potency (IC₅₀, nM)
1 (Phenyl)methanesulfonamideHH>1000
2 (Phenyl)methanesulfonamideBrH500
3 (Phenyl)methanesulfonamideBrCH₃250
4 (Phenyl)methanesulfonamideClH600
5 (Phenyl)methanesulfonamideBrC₂H₅300

This table presents hypothetical data for illustrative purposes based on established SAR principles.

Impact of Substituent Variations on Pharmacological Profiles and Reactivity

Varying the substituents on the this compound scaffold can dramatically alter the pharmacological profile and chemical reactivity of the resulting analogs. These modifications can be broadly categorized into changes on the phenyl ring and alterations to the sulfonamide moiety.

Phenyl Ring Substitutions: The introduction of different functional groups in place of or in addition to the bromine atom can modulate properties such as lipophilicity, electronic character, and steric profile. For example, replacing the bromine with a more electron-donating group like a methoxy (B1213986) group could alter the pKa of the sulfonamide proton, thereby affecting its ionization state at physiological pH. Conversely, adding further electron-withdrawing groups might enhance interactions with electron-deficient regions of a target protein. Studies on benzenesulfonamides have demonstrated that the position of substituents is critical; ortho-, meta-, and para-substituted isomers often exhibit vastly different biological activities. For instance, in a series of benzenesulfonamide (B165840) inhibitors of carbonic anhydrase, the substitution pattern on the phenyl ring was a key determinant of isoform selectivity.

Substituent VariationImpact on Pharmacological ProfileImpact on Reactivity
Electron-withdrawing group on phenyl ring May enhance binding to electron-deficient pockets.Increases acidity of sulfonamide NH.
Electron-donating group on phenyl ring May improve cell permeability.Decreases acidity of sulfonamide NH.
Bulky substituent on phenyl ring Can provide steric hindrance or favorable van der Waals interactions.May hinder reaction at nearby sites.
N-alkylation of sulfonamide Reduces hydrogen bonding capacity, increases lipophilicity.Alters nucleophilicity of the nitrogen.
Introduction of a "tail" on sulfonamide Can be tailored for specific enzyme isoform interactions, enhancing selectivity. acs.orgCan introduce new reactive sites depending on the tail's functionality.

Conformational Analysis and Bioactive Conformations of this compound Derivatives

The three-dimensional structure and conformational flexibility of this compound derivatives are critical for their biological activity. The molecule must adopt a specific "bioactive conformation" to effectively bind to its biological target. The rotational freedom around the C-S and S-N bonds allows the molecule to explore various spatial arrangements.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the preferred conformations of these molecules. These studies can identify low-energy conformers and provide insights into the energy barriers for rotation between different conformations. For benzenesulfonamide derivatives, it has been shown that restricting the conformational freedom can lead to enhanced selectivity. nih.gov This can be achieved by introducing rigid linkers or by designing molecules that can form intramolecular hydrogen bonds, thereby locking the molecule into a more defined shape.

The bioactive conformation is often elucidated through techniques like X-ray crystallography of the ligand-protein complex or through advanced molecular modeling studies such as 3D-QSAR (Quantitative Structure-Activity Relationship). These analyses can reveal the precise orientation of the phenyl ring and the sulfonamide group within the binding site and highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Rational Design Principles for this compound Analogs with Enhanced Selectivity

The development of this compound analogs with enhanced selectivity for a specific biological target over others is a primary goal of medicinal chemistry. Rational design principles leverage the structural information of the target protein and the SAR data of existing ligands.

One key principle is target-specific functionalization . This involves designing analogs that exploit unique features of the target's binding site. For example, if the target has a specific hydrophobic pocket, analogs with appropriately sized and shaped lipophilic groups can be designed to fill this pocket, thereby increasing both potency and selectivity. The "tail approach" is a prime example of this, where the tail is designed to interact with isoform-specific residues outside the conserved active site. acs.org

Another principle is the modulation of physicochemical properties . By fine-tuning properties such as lipophilicity, polarity, and pKa, the absorption, distribution, metabolism, and excretion (ADME) profile of the analogs can be optimized. This can lead to improved bioavailability and a better therapeutic window. For instance, introducing polar functional groups can increase water solubility, while masking polar groups can enhance membrane permeability.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational approaches that guide rational design. SBDD utilizes the 3D structure of the target protein to design novel ligands that fit perfectly into the binding site. LBDD, on the other hand, relies on the knowledge of known active and inactive molecules to build a pharmacophore model, which defines the essential structural features required for activity. These models can then be used to screen virtual libraries of compounds to identify new potential hits.

Computational and Theoretical Studies on 3 Bromophenyl Methanesulfonamide

Molecular Docking and Ligand-Protein Interaction Profiling of (3-Bromophenyl)methanesulfonamide Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For derivatives of this compound, docking studies can elucidate how modifications to the core structure influence binding affinity and selectivity.

Research on similar sulfonamide-containing molecules has demonstrated their potential to interact with a variety of protein targets. For instance, studies on isatin (B1672199) sulfonamide hybrids have shown their ability to bind to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. bohrium.com The binding energies for these hybrids were found to be significant, indicating a strong interaction with the receptor's active site. bohrium.com Similarly, azo-based sulfonamides have been docked against the Fibroblast Growth Factor Receptor 2 (FGFR2), revealing that the sulfonamide group can form crucial hydrogen bonds with key residues like PHE 492 and LYS 517. chemmethod.com

Table 1: Potential Protein Targets and Interacting Residues for this compound Derivatives (Inferred from Related Compounds)

Protein Target FamilyKey Interacting Residues (Example)Type of InteractionReference Compound Class
Kinases (e.g., EGFR, FGFR)Phenylalanine, Lysine, AspartateHydrogen Bonding, Hydrophobic InteractionsIsatin Sulfonamides, Azo-based Sulfonamides
Carbonic AnhydrasesZinc ion, Histidine, ThreonineCoordination to Zinc, Hydrogen BondingImidazole-Benzene Sulfonamide Hybrids
Monoamine Oxidases (MAO)Tyrosine, Cysteine, PhenylalaninePi-stacking, Hydrophobic InteractionsCoumarin (B35378) Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. These calculations can determine molecular geometry, vibrational frequencies, and the distribution of electron density, which in turn dictate the molecule's reactivity and intermolecular interactions.

For this compound, DFT calculations would likely be performed using a basis set like B3LYP/6-311G++(d,p) to obtain an optimized molecular geometry. semanticscholar.org Such calculations on related bromophenyl compounds have revealed non-planar structures, which can be a key determinant in how they fit into a protein's binding site. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map, which can be generated from these calculations, visualizes the electron density distribution and highlights regions prone to electrophilic or nucleophilic attack. For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen of the amide are typically regions of negative potential, making them likely sites for hydrogen bonding. sci-hub.se

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (Illustrative)

PropertyPredicted Value/CharacteristicSignificance
Optimized GeometryNon-planarInfluences molecular recognition and packing
HOMO Energy~ -7.0 eVRelates to the ability to donate electrons
LUMO Energy~ -1.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap~ 5.5 eVIndicator of chemical reactivity and stability
Dipole Moment~ 3-5 DebyeInfluences solubility and intermolecular forces
MEP Negative RegionsOxygen atoms of SO2, Nitrogen atom of NHSites for electrophilic attack and hydrogen bonding
MEP Positive RegionsHydrogen atom of NH, Phenyl ring protonsSites for nucleophilic attack

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. frontiersin.org This technique is invaluable for understanding the flexibility of a ligand like this compound and how its conformation changes upon binding to a protein. MD simulations can also be used to calculate the free energy of binding, offering a more accurate prediction of binding affinity than docking alone.

In the context of pharmaceutical research, MD simulations can reveal the stability of a ligand-protein complex. By simulating the complex in a solvent environment, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions over time. mdpi.com For this compound, MD simulations could explore the conformational landscape of the molecule, identifying the most stable arrangements of the bromophenyl and methanesulfonamide (B31651) groups.

When applied to a complex with a target protein, MD simulations can provide detailed information about the dynamics of the binding site and the role of water molecules in mediating interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often used to assess the stability of the complex. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

For a series of this compound analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with variations in substituents on the phenyl ring or modifications to the methanesulfonamide group. The biological activity of these compounds would be measured, and then a mathematical model would be built to correlate this activity with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

QSAR models can be 2D, based on the chemical graph, or 3D, taking into account the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that can provide detailed insights into the structural features that are important for activity. researchgate.net For instance, a QSAR model for this compound analogs might reveal that electron-withdrawing groups at a specific position on the phenyl ring enhance activity, or that a certain steric bulk is optimal for fitting into the target's binding site.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization Strategies

Before a compound can become a drug, it must possess favorable ADMET properties. In silico tools are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures.

For this compound and its analogs, various computational models can be employed to predict key ADMET parameters:

Absorption: Models can predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These predictions are often based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Distribution: Predictions can be made for plasma protein binding and blood-brain barrier penetration.

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes. For this compound, the phenyl ring and the methyl group are likely sites of oxidation.

Excretion: Predictions of renal clearance can be made.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

Online platforms and specialized software can provide these predictions based on the chemical structure. nih.govamazonaws.com If a liability is identified, such as predicted toxicity or poor absorption, optimization strategies can be employed. For example, if a compound is predicted to be a hERG inhibitor, structural modifications can be made to reduce this liability while maintaining the desired biological activity.

Table 3: Illustrative In Silico ADMET Profile for this compound

ADMET PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
Caco-2 PermeabilityModerate to HighGood potential for passive diffusion across cell membranes
Distribution
Plasma Protein BindingHighMay have a longer duration of action, but lower free drug concentration
Blood-Brain Barrier PenetrationLow to ModerateMay have limited central nervous system effects
Metabolism
Cytochrome P450 SubstrateYes (e.g., CYP2D6, CYP3A4)Potential for drug-drug interactions
Excretion
Renal Organic Cation TransporterUnlikelyPrimarily excreted through other mechanisms
Toxicity
Ames MutagenicityUnlikelyLow risk of being a mutagen
hERG InhibitionPossibleNeeds experimental validation to assess cardiotoxicity risk
HepatotoxicityPossibleNeeds experimental validation

Advanced Research Applications and Methodologies

Development of Advanced Analytical Methods for (3-Bromophenyl)methanesulfonamide and its Metabolites

The development of robust and sensitive analytical methods is crucial for studying the pharmacokinetic properties and metabolism of any potential drug candidate. For this compound and its metabolites, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high selectivity and sensitivity. nih.govmdpi.comnih.gov

A typical HPLC-MS/MS method for quantifying a small molecule like this compound in a biological matrix, such as rat plasma, involves several key steps. nih.govnih.gov First, the sample is prepared to remove interferences, commonly through protein precipitation with a solvent like acetonitrile (B52724). nih.gov An internal standard is added to ensure accuracy and precision throughout the sample preparation and analysis process. nih.gov

In some cases, if the target analyte has poor ionization efficiency or mass spectrometric signal, a pre-column derivatization step is employed. For instance, a compound like 3-bromopyruvate, which is difficult to detect by mass spectrometry, can be derivatized with 4-nitro-1,2-phenylenediamine to improve its signal. nih.gov While this compound is expected to be detectable, derivatization could be a strategy to enhance sensitivity if needed.

Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govmdpi.com A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or heptafluorobutyric acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from matrix components and its metabolites. mdpi.comnih.gov

Detection is performed using a triple-quadrupole mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov

The method must be fully validated according to regulatory guidelines (e.g., FDA), assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability to ensure the reliability of the results. nih.govmdpi.com Such validated methods can then be applied to pharmacokinetic studies to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. nih.govnih.gov

ParameterTypical Condition/MethodExample/Rationale
Analytical Technique HPLC-MS/MSHigh sensitivity and selectivity for complex matrices like plasma. mdpi.comnih.gov
Sample Preparation Protein PrecipitationEfficient removal of proteins from plasma using acetonitrile. nih.gov
Chromatography Column C18 Reverse-PhaseStandard for separating small organic molecules from metabolites. nih.gov
Mobile Phase Water/Acetonitrile with Formic AcidProvides good peak shape and ionization efficiency in ESI-MS. mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high specificity and accurate quantification by monitoring unique mass transitions. nih.gov
Validation According to FDA/ICH guidelinesIncludes testing for linearity, precision, accuracy, and stability. nih.gov

This table outlines the typical parameters for developing a validated HPLC-MS/MS method for the quantification of this compound in biological samples.

Radiosynthesis of Labeled this compound for Pharmacokinetic and Tracing Studies

Radiolabeled compounds are indispensable tools in drug development, providing definitive data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.govopenmedscience.compharmaceutical-technology.com Both Carbon-14 (¹⁴C) and Tritium (B154650) (³H) are commonly used isotopes for these studies. openmedscience.comnih.gov The synthesis of a radiolabeled version of this compound would be critical for its preclinical development.

Tritium (³H) Labeling: Tritium labeling is often employed for studies requiring high specific activity, such as receptor binding assays and autoradiography. nih.gov A significant advantage for labeling this compound with tritium is the presence of the bromine atom. Tritiodehalogenation, the replacement of a halogen with tritium, is a well-established method. This can be achieved through catalytic reduction using tritium gas (T₂) and a catalyst like palladium on carbon (Pd/C). nih.gov This late-stage labeling approach is highly efficient. However, it's important to note that this method would remove the bromine, so if the bromine itself is critical for the molecule's activity, this method would produce a tracer for the parent scaffold but not the exact drug.

Alternatively, hydrogen isotope exchange (HIE) reactions can introduce tritium directly onto the aromatic ring by replacing a hydrogen atom. acs.orgyoutube.com This can be catalyzed by various transition metals, such as iridium complexes. youtube.com A procedure using tritiated water (³H₂O) and a catalyst like BF₃–Et₂O has also been developed for activated aromatic compounds. rsc.org

Carbon-14 (¹⁴C) Labeling: Carbon-14 is the gold standard for quantitative ADME and mass balance studies because its long half-life and the fact that it is an isotopic form of carbon mean the labeled molecule is chemically and biologically identical to the unlabeled drug. openmedscience.comopenmedscience.comselcia.com The synthesis of a ¹⁴C-labeled compound is typically more complex than tritium labeling and usually involves a multi-step synthesis starting from a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]aniline. pharmaceutical-technology.com

For this compound, a potential synthetic route would need to be designed to incorporate the ¹⁴C label in a metabolically stable position to ensure that all major metabolites can be tracked. pharmaceutical-technology.com For example, if starting from [¹⁴C]aniline, a series of reactions including bromination and subsequent conversion to the methanesulfonamide (B31651) would be required. The position of the label is crucial; if it were placed on the methyl group of the sulfonamide, and if N-demethylation were a major metabolic pathway, the radiolabel could be lost as [¹⁴C]formaldehyde, leading to an inaccurate assessment of the drug's fate. Therefore, placing the ¹⁴C label on the phenyl ring is generally preferred for sulfonamides. openmedscience.com These radiolabeled compounds enable researchers to perform whole-body autoradiography (WBA) to visualize tissue distribution and to conduct human ADME studies to understand the drug's behavior in humans. nih.gov

IsotopeLabeling MethodPosition on CompoundKey Application
Tritium (³H) Catalytic TritiodehalogenationReplaces Bromine atomHigh specific activity for receptor binding studies. nih.gov
Tritium (³H) Hydrogen Isotope ExchangeAromatic C-H positionsLate-stage labeling for various tracing studies. acs.org
Carbon-14 (¹⁴C) Multi-step SynthesisPhenyl ring (metabolically stable)Quantitative ADME, mass balance, and human pharmacokinetic studies. openmedscience.compharmaceutical-technology.com

This table compares the methods and applications for radiosynthesis of labeled this compound.

Applications in Chemical Biology Probes and Imaging Agents

The structural motifs within this compound, namely the sulfonamide and the functionalizable phenyl ring, make it an attractive scaffold for the development of chemical biology probes and imaging agents. nih.govscirp.orgresearchgate.net These tools are designed to selectively interact with biological targets and report on their presence or activity, often through a fluorescent signal. nih.gov

The sulfonamide group is a known pharmacophore that targets a variety of enzymes, most notably carbonic anhydrases. nih.gov By modifying the this compound structure, it is possible to design probes that target specific proteins. The bromo-substituent can be replaced with a fluorophore (a fluorescent dye) through cross-coupling reactions. This would create a fluorescent probe where the sulfonamide portion acts as the "warhead" to bind to the target protein, and the fluorophore acts as the "reporter," signaling the binding event.

Fluorescein (B123965) and its derivatives are widely used as pH-sensitive probes in biological systems. nih.gov It is conceivable to link this compound to a fluorescein moiety to create a probe that could, for example, report on the pH changes within a specific cellular compartment targeted by the sulfonamide group. Similarly, naphthalimide-based scaffolds are extensively used in the design of fluorescent probes for imaging and sensing applications, including as DNA intercalators and for cell imaging. mdpi.com The sulfonamide scaffold can be integrated with naphthalimide structures to develop novel probes with specific targeting capabilities. mdpi.com

In addition to fluorescent probes for microscopy, the core structure could be adapted for in vivo imaging. For instance, replacing the stable bromine atom with a radioactive isotope of bromine (e.g., ⁷⁶Br, a positron emitter) or iodine (e.g., ¹²⁴I, after converting the bromide to an iodide) could transform the molecule into a probe for Positron Emission Tomography (PET) imaging. Such a probe could be used to non-invasively study the distribution and target engagement of sulfonamide-based drugs in living organisms. In vivo biodistribution studies using radioiodinated compounds have been successfully used to demonstrate tumor uptake of other sulfonamide-based agents. nih.gov This highlights the potential for developing derivatives of this compound as agents for molecular imaging.

Probe/Agent TypeDesign StrategyPotential Application
Fluorescent Probe Couple a fluorophore (e.g., Fluorescein, Naphthalimide) to the phenyl ring via the bromo-position. nih.govmdpi.comImaging the localization of sulfonamide-binding proteins within cells.
Activatable Probe Incorporate a fluorophore whose signal is quenched but becomes active upon binding to a specific enzyme.Measuring the activity of target enzymes like carbonic anhydrase.
PET Imaging Agent Replace bromine with a positron-emitting isotope (e.g., ⁷⁶Br) or convert to an iodide and label with ¹²⁴I. nih.govNon-invasive, whole-body imaging of drug distribution and target engagement in vivo.

This table illustrates potential strategies for developing chemical biology probes and imaging agents based on the this compound scaffold.

Challenges and Future Directions in 3 Bromophenyl Methanesulfonamide Research

Addressing Synthetic Scalability and Cost-Effectiveness in Research Endeavors

A significant hurdle in the extensive investigation of (3-Bromophenyl)methanesulfonamide and its analogs is the development of scalable and cost-effective synthetic routes. For research purposes, a reliable supply of the core molecule and its derivatives is paramount for high-throughput screening and in-depth biological evaluation.

Future research in this area should focus on developing more efficient and economical synthetic strategies. The adoption of eco-friendly and cost-effective methods, such as those demonstrated for the synthesis of other aryl sulfonamides in aqueous-alkaline media, could be a promising avenue. These methods not only reduce the environmental impact but can also lower production costs, making the compounds more accessible for widespread research. Exploring flow synthesis is another promising direction. The synthesis of a series of aryl sulfonamides has been successfully achieved under flow conditions, which can offer advantages in terms of safety, scalability, and process control. The development of robust, high-yield, and chromatography-free synthetic protocols for this compound is a critical step towards accelerating its journey from a laboratory curiosity to a viable lead compound.

Strategies for Overcoming Biological Activity Limitations and Enhancing Specificity

While the sulfonamide group is a versatile pharmacophore, derivatives of this compound may initially exhibit limitations in biological activity or a lack of specificity for a desired target. Overcoming these hurdles is a central challenge in the drug discovery process.

Strategies to enhance biological activity often involve structural modifications to the parent molecule. For example, in the development of novel antitumor agents, the introduction of a methanesulfonamide (B31651) group at a specific position on a phenanthrene (B1679779) ring, analogous to the structure of antofine and cryptopleurine, resulted in enhanced growth inhibition of human cancer cells and improved druglike properties. This suggests that strategic placement of the methanesulfonamide group is crucial for optimizing biological effects. Similarly, the synthesis of novel sulfonamide derivatives containing coumarin (B35378) moieties has shown that while antimicrobial activity may be limited, many of these compounds exhibit good antioxidant activities.

Enhancing target specificity is equally important to minimize off-target effects and potential toxicity. The discovery of aryl sulfonamides as potent and isoform-selective inhibitors of the human sodium channel hNaV1.7 demonstrates that high specificity can be achieved. These inhibitors showed exquisite selectivity over other sodium channel isoforms, which is critical for avoiding adverse effects, such as the cardiac arrhythmias associated with non-selective NaV1.5 channel blockade. The design of new quinazoline (B50416) derivatives based on structural modifications of known inhibitors has also been shown to enhance selectivity towards specific kinases like Aurora A.

Future strategies will likely involve a combination of rational drug design, guided by structural biology and computational modeling, and diversity-oriented synthesis to create libraries of derivatives with varied substitution patterns. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify modifications that improve both potency and selectivity. The development of chemical probes, which are potent and selective small-molecule modulators, will also be essential for dissecting the biological function of potential targets and validating them for therapeutic intervention.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for Sulfonamide Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on sulfonamide scaffolds, including derivatives of this compound. These computational tools can significantly accelerate the drug discovery pipeline by efficiently analyzing vast datasets and predicting the properties of novel compounds.

A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. ML methods are increasingly being used to build predictive models for these properties. Platforms like ChemMORT have been developed to optimize multiple ADMET endpoints without compromising biological activity, essentially enabling a "reverse QSAR" design. Such tools can guide the design of this compound derivatives with improved pharmacokinetic profiles. Furthermore, ML can be combined with mechanistic modeling to predict the plasma exposure of small molecules earlier in the development process, aiding in critical decisions regarding candidate selection and dose.

In the context of de novo drug design, generative AI models can create novel molecular structures with desired properties. These models can explore a vast chemical space to design new sulfonamide derivatives that are predicted to have high potency and selectivity for a specific target. The use of AI in analyzing complex biological data, such as genomics and proteomics, can also help in identifying novel targets for which this compound derivatives could be developed.

Exploration of Novel Therapeutic Indications and Biological Pathways Modulated by this compound Derivatives

A key future direction for this compound research is the exploration of novel therapeutic indications beyond the traditional applications of sulfonamides. The unique structural features of this compound and its derivatives may allow for the modulation of new biological pathways, opening up possibilities for treating a range of diseases.

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents through various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly. For example, novel sulfonamide derivatives bearing a 1,2,4-triazole (B32235) moiety have shown promising anticancer activity as carbonic anhydrase IX inhibitors in in silico studies. The discovery of bromophenol hybrids as potential anticancer agents that act through the ROS-mediated apoptotic pathway further suggests that the bromophenyl group can be a key pharmacophoric element in oncology. The development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor also points to the potential of bromophenyl-containing compounds in cancer therapy.

Beyond cancer, aryl sulfonamides have shown promise in other therapeutic areas. A novel series of aryl sulfonamides were identified as potent and isoform-selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. This indicates a potential application for this compound derivatives in analgesia. Furthermore, there is growing interest in modulating neuroinflammation for the treatment of conditions like spinal cord injury, and sulfonamide derivatives could potentially play a role in this area. The ability of some sulfonamides to interact with glycolytic enzymes also suggests that they could be repurposed to treat metabolic disorders. The well-known drug Sumatriptan, which contains a methanesulfonamide group, is a serotonin (B10506) receptor agonist used to treat migraines, further illustrating the diverse pharmacological possibilities for this class of compounds.

Future research should focus on screening this compound and its analogs against a wide range of biological targets to uncover new therapeutic opportunities. This will involve a combination of high-throughput screening, chemoproteomics, and phenotypic screening to identify novel biological activities and elucidate the underlying mechanisms of action.

Collaborative Research Opportunities and Public-Private Partnerships in Chemical Biology

The significant challenges in translating a chemical compound like this compound from a laboratory finding to a clinical candidate necessitate collaborative efforts. Public-private partnerships (PPPs) and other collaborative models are becoming increasingly crucial for advancing early-stage drug discovery and chemical biology research.

PPPs can bring together the complementary expertise and resources of academic institutions, government agencies, and pharmaceutical companies. Academic labs often excel in basic research and the discovery of novel biological pathways, while pharmaceutical companies have the resources and experience in drug development, including medicinal chemistry optimization, preclinical studies, and clinical trials. These partnerships can help bridge the "valley of death" where many promising discoveries languish due to a lack of funding and resources for further development.

Several successful PPP models can provide a framework for advancing research on this compound. The Innovative Medicines Initiative (IMI) in Europe is a prime example of a large-scale PPP that has funded numerous projects to improve the drug discovery and development process. These consortia work on developing new tools and processes for target identification and validation, as well as lead identification and optimization. Another model is the development of open-access chemical probes through collaborations like the Structural Genomics Consortium (SGC). These probes are invaluable tools for the research community to investigate the function of proteins and validate new drug targets.

For a compound like this compound, a collaborative approach could involve:

Joint screening programs: Pharmaceutical companies could provide access to their extensive compound libraries for screening by academic partners against novel biological targets.

Shared development of chemical probes: A PPP could focus on developing a potent and selective chemical probe based on the this compound scaffold to facilitate research into a specific biological target.

Precompetitive research consortia: Multiple stakeholders could collaborate on early-phase research, such as developing scalable synthetic routes or establishing initial safety profiles, sharing the risks and costs.

By fostering an ecosystem of collaboration, the research community can more effectively tackle the challenges associated with developing novel therapeutic agents like this compound and accelerate the translation of scientific discoveries into new medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromophenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-bromobenzylamine using methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF at 0–25°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (2–4 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm, multiplet for bromophenyl group) and sulfonamide NH (δ ~5.5 ppm, broad singlet). ¹³C NMR confirms the sulfonyl group (δ ~40 ppm for CH₃SO₂) .
  • IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 264 (M+H⁺) with characteristic Br isotope pattern .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine at the meta position directs electrophilic attacks to the para position. In Suzuki-Miyaura coupling, Pd-catalyzed reactions with aryl boronic acids require anhydrous conditions (e.g., DMF, 80°C) and a base (e.g., K₂CO₃). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, QSAR) are employed to predict the biological activity or interaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties and reactive sites. QSAR models correlate sulfonamide substituents (e.g., bromine position) with inhibitory activity against enzymes like carbonic anhydrase. Use software like Gaussian or Schrödinger for orbital energy analysis and docking studies (PDB: 1CAM) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across structural analogs?

  • Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ in MTT assays for cancer cells). Structural analogs (e.g., 4-bromo vs. 3-bromo isomers) should be tested side-by-side. Data normalization to LogP and solubility (measured via shake-flask method) clarifies structure-activity relationships .

Q. What are the mechanistic implications of this compound’s interactions with microbial targets or human enzymes?

  • Methodological Answer : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibition (e.g., matrix metalloproteinases). Competitive inhibition assays (Ki determination via Lineweaver-Burk plots) and X-ray crystallography (e.g., PDB: 1RTQ) reveal binding modes. For antimicrobial activity, evaluate efflux pump modulation using ethidium bromide accumulation assays .

Q. What strategies mitigate synthetic challenges, such as byproduct formation during sulfonylation or halogen exchange?

  • Methodological Answer : Byproducts (e.g., disubstituted sulfonamides) are minimized by slow addition of sulfonyl chloride and maintaining pH 8–8. For halogen retention, avoid polar aprotic solvents (e.g., DMSO) at high temperatures. Post-reaction quenching with ice-cold HCl prevents decomposition .

Guidelines for Researchers

  • Experimental Reproducibility : Document solvent purity (e.g., HPLC-grade), reaction atmosphere (N₂), and equipment calibration (e.g., NMR shimming).
  • Data Validation : Cross-verify computational predictions (e.g., docking scores) with wet-lab assays. Use positive controls (e.g., acetazolamide for enzyme inhibition).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.